
4-Bromoquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromoquinolin-6-amine is a chemical compound with the molecular formula C9H7BrN2 . It has a molecular weight of 223.07 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of quinoline and its analogues, including 4-Bromoquinolin-6-amine, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 4-Bromoquinolin-6-amine consists of a benzene ring fused with a pyridine moiety . The presence of a nitrogen atom in the molecule allows it to participate in various transformations .
Chemical Reactions Analysis
Chemical reactions involving 4-Bromoquinolin-6-amine are typically centered on the alteration of oxidation states . These redox processes often pass through intermediates with short lifetimes, making their study challenging .
Physical And Chemical Properties Analysis
4-Bromoquinolin-6-amine is a solid under normal conditions . More specific physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .
科学的研究の応用
Use in Synthetic Organic Chemistry
4-Bromoquinolin-6-amine
is a chemical compound with the molecular formula C9H7BrN2 . It is used in the field of synthetic organic chemistry .
Application
This compound is used as a building block in the synthesis of various organic compounds . It’s often used in reactions that require a bromine atom or an amine group, as these functional groups can undergo various chemical reactions to form new bonds .
Results or Outcomes
The outcomes of these syntheses are new organic compounds that can have a wide range of properties and potential applications. The specific results would depend on the other reagents used and the conditions of the reaction .
Use in Medicinal Chemistry
Quinoline derivatives, such as 4-Bromoquinolin-6-amine, have been studied for their potential applications in medicinal chemistry .
Application
Quinoline and its derivatives are known to exhibit a wide range of biological activities and are used as key structures in drug discovery . They play a major role in the field of medicinal chemistry .
Methods of Application
In medicinal chemistry, quinoline derivatives are often synthesized and then tested for biological activity. This can involve in vitro testing (e.g., against cancer cell lines) or in vivo testing in animal models .
Results or Outcomes
The specific results would depend on the particular derivative being studied and the biological activity being tested for. Some quinoline derivatives have shown promise in areas such as anticancer, antimalarial, and antibacterial activity .
Use in Industrial Chemistry
Quinoline and its derivatives, including 4-Bromoquinolin-6-amine, have applications in the field of industrial chemistry .
Application
In industrial chemistry, quinoline derivatives are used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .
Results or Outcomes
The outcomes of these syntheses are new industrial chemicals that can have a wide range of properties and potential applications. The specific results would depend on the other reagents used and the conditions of the reaction .
Use in Green Chemistry
Quinoline and its derivatives, including 4-Bromoquinolin-6-amine, are also being explored in the field of green chemistry .
Application
In green chemistry, researchers are looking for ways to make chemical reactions more environmentally friendly. Quinoline derivatives are being studied for their potential use in these greener chemical processes .
Methods of Application
The methods of application in green chemistry would involve using 4-Bromoquinolin-6-amine in chemical reactions that are designed to minimize waste and reduce the use of hazardous substances .
Results or Outcomes
The outcomes of these studies could lead to more sustainable methods for producing chemicals, which would have significant environmental benefits .
Use in Material Science
Quinoline and its derivatives, including 4-Bromoquinolin-6-amine, have potential applications in the field of material science .
Application
In material science, quinoline derivatives are used in the synthesis of new materials with unique properties . These materials can be used in a variety of applications, such as electronics, photonics, and energy storage .
Results or Outcomes
The outcomes of these syntheses are new materials that can have a wide range of properties and potential applications. The specific results would depend on the other reagents used and the conditions of the reaction .
Use in Environmental Chemistry
Quinoline and its derivatives, including 4-Bromoquinolin-6-amine, are also being explored in the field of environmental chemistry .
Application
In environmental chemistry, researchers are looking for ways to use quinoline derivatives in the remediation of environmental pollutants . For example, they might be used to break down harmful chemicals in the environment .
Methods of Application
The methods of application in environmental chemistry would involve using 4-Bromoquinolin-6-amine in chemical reactions that are designed to break down pollutants .
Results or Outcomes
The outcomes of these studies could lead to more effective methods for cleaning up environmental pollution, which would have significant environmental benefits .
Safety And Hazards
Safety information for 4-Bromoquinolin-6-amine indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
将来の方向性
Quinoline and its derivatives, including 4-Bromoquinolin-6-amine, have become essential heterocyclic compounds due to their versatile applications in various fields . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
特性
IUPAC Name |
4-bromoquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLCYPXZCWACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743327 |
Source


|
| Record name | 4-Bromoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinolin-6-amine | |
CAS RN |
1260785-25-8 |
Source


|
| Record name | 4-Bromoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

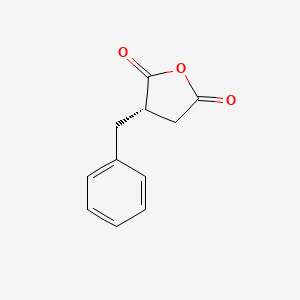
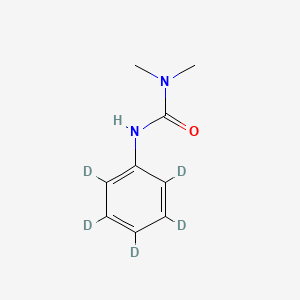
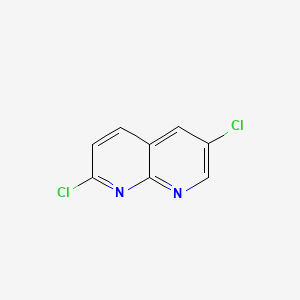


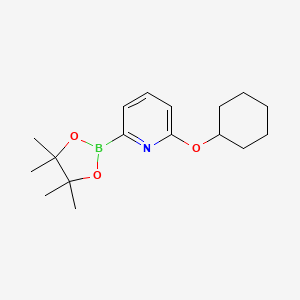
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)
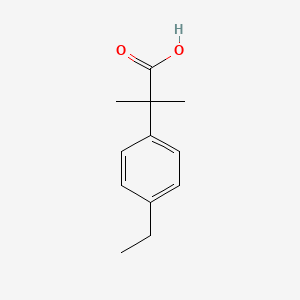
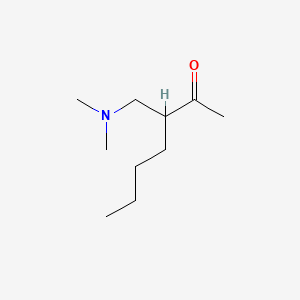
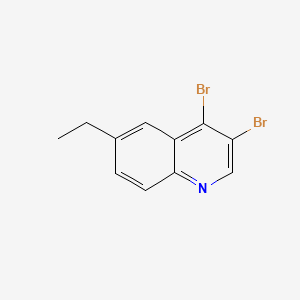
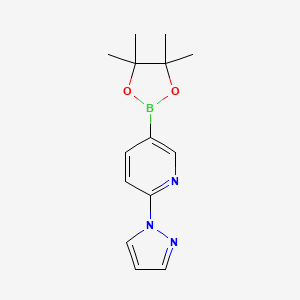
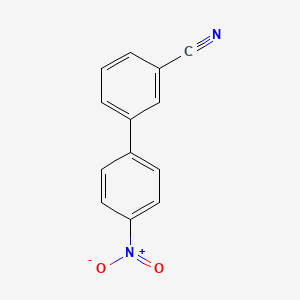
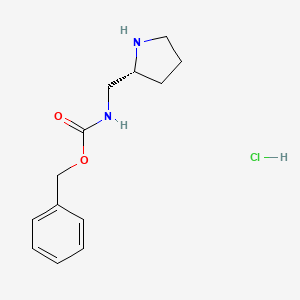
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)